Product packaging for Cyclohexanebutyronitrile(Cat. No.:CAS No. 4441-66-1)

Cyclohexanebutyronitrile

Cat. No.: B11969236
CAS No.: 4441-66-1
M. Wt: 151.25 g/mol
InChI Key: IUQQLRKTOFNJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexanebutyronitrile is a chemical compound that belongs to the nitrile family. As a nitrile, it features a cyano functional group, which makes it a valuable building block in various organic synthesis reactions. Researchers may utilize this compound in the development of more complex molecules for pharmaceutical and agrochemical applications. It is also likely useful as a solvent or intermediate in chemical research and development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17N B11969236 Cyclohexanebutyronitrile CAS No. 4441-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQQLRKTOFNJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196164
Record name Cyclohexanebutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4441-66-1
Record name Cyclohexanebutyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanebutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXANEBUTYRONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Elucidations and Reactivity Profiles of Cyclohexanebutyronitrile

Role as a Constituent in Solvent Systems for Reaction Kinetics

The nature of the solvent can profoundly influence the kinetics and mechanism of a chemical reaction. While Cyclohexanebutyronitrile is utilized as a solvent, comprehensive studies detailing its specific influence on organometallic reaction mechanisms and kinetic isotope effects are not extensively available in the public domain. The following subsections provide a theoretical framework for its potential role, based on general principles of physical organic chemistry.

Influence on Organometallic Reaction Mechanisms: Case Studies in Hydrostannolysis

Hydrostannolysis, a reaction involving the cleavage of a chemical bond by a tin hydride, is a fundamental process in organometallic chemistry. The solvent in such reactions can affect the stabilization of transition states and intermediates, thereby influencing the reaction rate and mechanism.

Investigation of Kinetic Isotope Effects and Rate-Determining Steps in this compound-Containing Media

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. nih.gov It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kL/kH). acs.org A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. nih.gov Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. researchgate.net

There is a lack of specific studies in the available literature that investigate kinetic isotope effects in reactions where this compound is the solvent. In a hypothetical scenario, the solvent can influence the magnitude of the KIE. For instance, the solvation of reactants and the transition state can alter the vibrational frequencies of the bonds involved, which in turn affects the zero-point energy and the observed KIE. The polarity and coordinating ability of the nitrile group in this compound could lead to specific solvent-reactant or solvent-transition state interactions that would modulate the KIE. However, without experimental investigation, the precise nature and magnitude of these effects in a this compound medium remain speculative.

Intrinsic Chemical Transformations of this compound

Beyond its role as a solvent, this compound can undergo intrinsic chemical transformations under the influence of external energy sources. One such transformation is its conversion into novel carbon nanostructures.

Theoretical Postulations and Experimental Evidence for Transformation Pathways

The transformation of organic molecules like this compound into CQDs under ultrasonication is thought to proceed through a "bottom-up" synthesis approach. semanticscholar.org The intense energy from acoustic cavitation is believed to cause the pyrolysis of the organic solvent molecules, breaking them down into smaller carbonaceous fragments. semanticscholar.org These fragments then serve as building blocks that nucleate and grow into CQDs.

Experimental evidence for this pathway comes from studies on various organic precursors. The synthesis process generally involves the decomposition of the organic material under high temperature and pressure, leading to both physical and chemical changes that result in the formation of a carbon residue. semanticscholar.org For instance, the pyrolysis of citric acid and ethylenediamine (B42938) has been used to produce nitrogen-doped CQDs. semanticscholar.org While the specific intermediates and reaction pathways for the conversion of this compound to CQDs have not been elucidated, it is plausible that the cyclohexane (B81311) and butyronitrile (B89842) moieties would undergo fragmentation and rearrangement to form the graphitic core and functionalized surface of the resulting quantum dots.

Table 2: Proposed Steps in the Ultrasonication-Induced Transformation of Organic Solvents to CQDs

Step Process Description
1 Acoustic Cavitation Formation and collapse of bubbles in the solvent, creating localized high-temperature and high-pressure zones.
2 Pyrolysis/Decomposition The intense energy breaks down the organic solvent molecules into smaller carbonaceous fragments.
3 Nucleation and Growth The carbonaceous fragments aggregate and grow into nanosized carbon dots.

| 4 | Surface Passivation | The surface of the CQDs may be functionalized with groups derived from the solvent or other species in the reaction medium. |

Strategic Synthetic Applications and Derivatization Chemistry of Cyclohexanebutyronitrile

Cyclohexanebutyronitrile as a Key Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing both a bulky, lipophilic cyclohexane (B81311) core and an electrophilic nitrile group, makes it a valuable precursor in multistep synthetic sequences. Organic chemists can leverage these distinct features to construct intricate molecular frameworks that are relevant to medicinal chemistry and materials science.

Utilization in the Construction of Complex Organic Architectures

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the general reactivity of the nitrile group suggests its utility in forming new carbon-carbon bonds. For instance, the nitrile carbon is electrophilic and can be attacked by various nucleophiles, a fundamental principle in the assembly of more complex structures.

Organometallic reagents, such as Grignard and organolithium reagents, can add to the nitrile group to form, after hydrolysis, ketones with a newly introduced organic substituent. This transformation provides a powerful tool for extending the carbon skeleton and introducing key functional groups.

Table 1: Potential Carbon-Carbon Bond Forming Reactions Involving this compound

Reagent TypeIntermediateFinal ProductBond Formed
Grignard Reagent (R-MgX)Imine anionKetoneC-C
Organolithium Reagent (R-Li)Imine anionKetoneC-C

This table illustrates general reactions of nitriles that are applicable to this compound for the construction of more complex molecules.

Application in Heterocyclic Compound Synthesis

The nitrile functionality of this compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Pyrimidines: Pyrimidines can be synthesized through the condensation of β-dicarbonyl compounds with amidines. While not a direct reaction of the nitrile, this compound can be transformed into a suitable precursor. For example, reduction of the nitrile to a primary amine, followed by appropriate functionalization, could yield a component for pyrimidine ring formation. The principal synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules like amidines, ureas, or guanidines wikipedia.org.

Thiazoles: The synthesis of thiazoles, another important heterocyclic motif, can be achieved through various methods, including the Hantzsch synthesis, which typically involves the reaction of α-haloketones with thioamides mdpi.comnih.gov. A nitrile, such as the one in this compound, can be a starting point for creating the necessary precursors for thiazole synthesis mdpi.com. For example, α-aminonitriles can be converted to 5-aminothiazoles through reaction with reagents like carbon disulfide pharmaguideline.com.

Pyridines: The synthesis of substituted pyridines can be accomplished through various condensation reactions baranlab.orgorganic-chemistry.orgnorthumbria.ac.uk. While direct cycloaddition reactions involving nitriles are less common for pyridine synthesis, the nitrile group can be readily converted into other functional groups, such as amines or carbonyls, which are common starting materials for well-established pyridine syntheses like the Hantzsch dihydropyridine synthesis organic-chemistry.org.

Advanced Derivatization Reactions of the Nitrile Moiety

The nitrile group of this compound is susceptible to a variety of chemical transformations, allowing for its conversion into other important functional groups. These derivatization reactions are crucial for elaborating the molecular structure and introducing desired chemical properties.

Scope and Selectivity of Derivatization Protocols for this compound Derivatives

The derivatization of the nitrile group can be achieved with high selectivity, often in the presence of other functional groups, by choosing appropriate reagents and reaction conditions.

Hydrolysis to Amides and Carboxylic Acids: The partial hydrolysis of the nitrile group under controlled acidic or basic conditions can yield the corresponding amide, 4-cyclohexylbutanamide chemistrysteps.comcommonorganicchemistry.comlibretexts.orgarkat-usa.org. More vigorous hydrolysis conditions will lead to the formation of the carboxylic acid, 4-cyclohexylbutanoic acid. The use of milder reagents, such as urea-hydrogen peroxide, can favor the formation of the amide commonorganicchemistry.com.

Reduction to Amines: The nitrile group can be selectively reduced to a primary amine, (4-aminobutyl)cyclohexane, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation nih.govorganic-chemistry.orglibretexts.org. This transformation is a fundamental method for introducing a basic nitrogen atom into the molecule. Reductive amination is another powerful technique for synthesizing amines from aldehydes or ketones libretexts.orgyoutube.commasterorganicchemistry.com.

Reaction with Grignard Reagents to form Ketones: As mentioned earlier, Grignard reagents react with nitriles to form ketones upon hydrolysis of the intermediate imine masterorganicchemistry.compearson.comorganic-chemistry.orgyoutube.comyoutube.com. This reaction is a valuable method for creating a carbonyl group and a new carbon-carbon bond simultaneously.

Table 2: Key Derivatization Reactions of the Nitrile Group in this compound

Reaction TypeReagentsProduct Functional Group
Partial HydrolysisMild acid or base (e.g., NaOH, H₂O₂)Amide
Full HydrolysisStrong acid or base, heatCarboxylic Acid
ReductionLiAlH₄, H₂/CatalystPrimary Amine
Grignard ReactionR-MgX, then H₃O⁺Ketone

This table summarizes common and selective derivatization reactions applicable to the nitrile moiety of this compound.

Considerations for Artifact Formation in Derivatization Processes

During the derivatization of this compound, particularly in the context of analytical procedures like gas chromatography (GC), the formation of artifacts is a potential concern that can lead to misinterpretation of results. Artifacts are unexpected by-products that can arise from side reactions of the analyte or derivatizing agent.

For instance, in silylation reactions, a common derivatization technique to increase the volatility of compounds for GC analysis, incomplete derivatization can lead to multiple peaks for a single compound. Furthermore, the derivatizing agent itself or impurities within the reaction mixture can lead to the formation of unexpected side products. Careful control of reaction conditions, such as temperature, reaction time, and the purity of reagents and solvents, is crucial to minimize artifact formation. The choice of derivatizing agent should also be carefully considered based on the specific functional groups present in the this compound derivative to avoid unwanted side reactions.

Advanced Analytical Characterization and Computational Modeling of Cyclohexanebutyronitrile

High-Resolution Spectroscopic and Chromatographic Methodologies

Experimental analysis of Cyclohexanebutyronitrile relies on a suite of high-resolution techniques that provide empirical data on its structure, purity, and behavior in complex mixtures. These methods are foundational for both quality control in synthesis and for a deeper understanding of the molecule's chemical nature.

Mass spectrometry (MS) is an indispensable tool for the precise determination of molecular weight and elemental composition, as well as for the structural elucidation and quantification of trace-level impurities. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. thermofisher.comresearchgate.net

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically coupled with HRMS to generate protonated molecules ([M+H]⁺) or other adducts. nih.gov The accurate mass of these ions is then used to confirm the elemental composition, C₁₀H₁₇N.

Tandem mass spectrometry (MS/MS) is employed for structural confirmation. The molecular ion is isolated and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that acts as a structural fingerprint. nih.govsterlingpharmasolutions.com Key fragmentations for this compound would likely involve the loss of the nitrile group and cleavages within the butyronitrile (B89842) side chain or the cyclohexane (B81311) ring.

Impurity profiling is another critical application of mass spectrometry, enabling the detection, identification, and quantification of unwanted chemicals that may arise from the manufacturing process or degradation. thermofisher.comsterlingpharmasolutions.com By coupling MS with chromatographic techniques, even trace impurities can be separated and identified based on their unique mass-to-charge ratios and fragmentation patterns. researchgate.netresolvemass.ca

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound (C₁₀H₁₇N)
Ion TypeTheoretical m/zObserved m/zΔ (ppm)Proposed Fragment Structure
[M+H]⁺152.1434152.1431-2.0Protonated molecular ion
[M-C₃H₆]⁺110.0964110.0961-2.7Loss of propylene (B89431) from the side chain
[C₆H₁₁]⁺83.085583.0852-3.6Cyclohexyl cation
[C₄H₅N+H]⁺68.050068.0497-4.4Protonated butyronitrile fragment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the placement of functional groups. libretexts.org

The ¹H NMR spectrum of this compound would display characteristic signals for the protons on the cyclohexane ring and the aliphatic side chain. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide information on the connectivity and stereochemical relationships of the protons. youtube.com

The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom in the molecule. libretexts.orgudel.edu The chemical shifts are indicative of the carbon's hybridization and its proximity to electronegative atoms. oregonstate.edu The nitrile carbon, for instance, would appear in a characteristic downfield region.

Furthermore, NMR is a primary tool for conformational analysis. auremn.org.brnih.gov For this compound, the coupling constants between protons on the cyclohexane ring can be used to determine the preferred chair conformation and whether the butyronitrile substituent occupies an axial or equatorial position. researchgate.netnih.gov More advanced 2D NMR techniques, such as NOESY, can reveal through-space interactions, further refining the conformational model. nih.gov

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂-CN2.35t7.5
-CH₂-CH₂CN1.65m-
Cyclohexyl-CH₂-1.45m-
Cyclohexyl-CH (methine)1.25m-
Cyclohexyl-CH₂ (ring)0.9 - 1.8m-
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (ppm)
-CN (nitrile)119.5
Cyclohexyl-CH (methine)37.5
Cyclohexyl-CH₂- (side chain)34.0
Cyclohexyl-CH₂ (ring)33.0
Cyclohexyl-CH₂ (ring)26.5
-CH₂-CH₂CN25.0
-CH₂-CN17.0

Chromatographic techniques are essential for separating components of a mixture, which is a prerequisite for accurate purity assessment and analysis. tricliniclabs.com The choice of technique depends on the analyte's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. birchbiotech.comresearchgate.net The separated components are then detected by a mass spectrometer, providing both retention time for quantification and mass spectra for identification. wordpress.comyoutube.com This makes GC-MS a powerful tool for purity analysis, capable of detecting and identifying volatile impurities. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. mdpi.comrsc.org For this compound, a reversed-phase HPLC method would typically be used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase (like a methanol/water or acetonitrile/water mixture). rsc.orglcms.cz LC-MS is particularly useful for analyzing less volatile impurities or degradation products that may not be suitable for GC analysis. resolvemass.calcms.cz

Supercritical Fluid Chromatography (SFC) uses a supercritical fluid, often carbon dioxide, as the mobile phase. birchbiotech.com It offers advantages of both gas and liquid chromatography, providing fast separations with reduced solvent consumption.

Table 4: Typical Chromatographic Conditions for the Analysis of this compound
ParameterGC-MS ConditionsLC-MS Conditions
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm filmC18, 50 mm x 2.1 mm, 3.5 µm particle size
Mobile PhaseHelium (carrier gas) at 1 mL/minA: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient)
Oven/Column Temp.Start at 70°C, ramp to 280°C at 15°C/min40°C
Injection Volume1 µL (split injection)5 µL
DetectorMass Spectrometer (EI mode)Mass Spectrometer (ESI+ mode)

Quantum Chemical and Molecular Simulation Studies

Computational chemistry provides a theoretical framework to investigate molecular properties that can be difficult or impossible to measure experimentally. These in silico methods offer deep insights into the electronic structure, reactivity, and conformational dynamics of this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to model the electronic structure of a molecule. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine molecular orbital energies and electron distribution. nih.govarxiv.org

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. arxiv.org A large gap suggests high stability, while a small gap suggests higher reactivity.

Furthermore, mapping the calculated electrostatic potential (ESP) onto the electron density surface can predict reactive sites. Regions of negative potential (red) indicate electron-rich areas susceptible to electrophilic attack, such as the nitrogen atom of the nitrile group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Table 5: Hypothetical Results from a DFT Calculation (B3LYP/6-31G*) for this compound
PropertyCalculated Value
HOMO Energy-7.2 eV
LUMO Energy+0.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.8 Debye
Total Energy-484.5 Hartree

While NMR provides experimental data on molecular conformation, computational methods can explore the entire potential energy surface to identify all stable conformers and the energy barriers between them. taylorfrancis.com Molecular mechanics or higher-level quantum chemical calculations can be used to determine the relative energies of different conformations of this compound. youtube.com

The primary conformational question for this molecule is the orientation of the butyronitrile substituent on the cyclohexane ring. The chair conformation of the ring is the most stable, and the bulky substituent can be in either an axial or an equatorial position. Computational analysis consistently shows that for monosubstituted cyclohexanes, the equatorial position is energetically favored to minimize steric hindrance (1,3-diaxial interactions). youtube.com

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, including conformational changes and intermolecular interactions. nih.govmdpi.comnih.gov By simulating a collection of this compound molecules, one can model how they interact with each other in a liquid state. These simulations provide insight into the nature and strength of intermolecular forces, such as van der Waals forces and the dipole-dipole interactions originating from the polar nitrile group, which govern the compound's bulk physical properties like boiling point and viscosity. nih.govrsc.org

Table 6: Calculated Relative Energies of this compound Conformers
ConformerDescriptionRelative Energy (kcal/mol)Predicted Population at 298 K
EquatorialButyronitrile group is in the equatorial position of the chair conformer.0.00 (most stable)~98%
AxialButyronitrile group is in the axial position of the chair conformer.+2.10~2%

Exploration of Emerging Applications and Sustainable Chemical Practices

Functional Materials Science Applications

While direct applications of Cyclohexanebutyronitrile in functional materials are still in nascent stages of exploration, the unique combination of its bulky, aliphatic cyclohexane (B81311) ring and the polar, reactive nitrile group suggests significant potential. Inferred applications are drawn from research on compounds with similar functional moieties.

The nitrile group is a versatile functional handle that can be leveraged in the synthesis of and attachment to nanomaterials. The presence of the nitrile group in this compound makes it a potential candidate for the surface modification of nanoparticles, which can enhance their stability and dispersibility in various media. For instance, nitrile-functionalized molecules have been used to modify the surface of graphene and other nanoparticles, which can improve their compatibility with polymer matrices in nanocomposites. rsc.orgresearchgate.net The long alkyl chain of the butyronitrile (B89842) portion could provide a flexible spacer, while the cyclohexane group could introduce desirable steric and solubility properties.

Additionally, the nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, which are widely used for nanoparticle functionalization. This versatility opens up possibilities for using this compound as a precursor for creating tailored nanoparticle surfaces for applications in drug delivery, catalysis, and sensing. frontiersin.orgnih.govmdpi.com

Table 1: Potential Roles of this compound Moieties in Nanomaterial Development (Inferred)

MoietyPotential Function in NanomaterialsRationale based on Analogous Compounds
Nitrile Group (-C≡N) Surface ligand for nanoparticle stabilization; Precursor for other functional groups (e.g., amines, amides).Nitrile-containing polymers are used for their chemical reactivity and polarity. researchgate.net
Cyclohexane Ring Introduces steric bulk, influencing nanoparticle spacing and preventing aggregation.Pendant cyclohexyl groups in polymers can create low dielectric constant materials. researchgate.net
Butyronitrile Chain Acts as a flexible spacer between the nanoparticle surface and the cyclohexane group.Long alkyl chains are known to influence the self-assembly and surface properties of materials.

The integration of this compound into advanced functional systems is a prospective area of research. The nitrile functionality is a key component in various polymers, such as nitrile butadiene rubber (NBR), where it imparts resistance to oils and fuels. lakeerierubber.com Similarly, the incorporation of this compound as a monomer or a pendant group in polymers could be explored to develop new materials with tailored properties. For example, poly(arylene ether nitrile)s containing pendant cyclohexyl groups have been synthesized to create low dielectric constant materials for applications in microelectronics. researchgate.net

The polar nature of the nitrile group can also be exploited in the design of materials for proton-conducting membranes in fuel cells. Nitrile-functionalized graphene oxide has been shown to enhance the performance of such membranes. rsc.org The unique structure of this compound could therefore contribute to the development of novel electrolytes or membrane materials.

Green Chemistry Principles in this compound-Related Research

The application of green chemistry principles to the synthesis and transformation of nitriles is an active area of research. While specific studies on this compound are limited, valuable insights can be gained from research on analogous compounds like cyclohexanecarbonitrile.

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. acs.org The synthesis of nitriles can be achieved through various methods, some of which have low atom economy due to the use of stoichiometric reagents that generate significant waste. organic-chemistry.org

A greener approach to synthesizing compounds like this compound is through the catalytic hydrocyanation of alkenes, such as vinylcyclohexane. wiley.com This method, in principle, has 100% atom economy as it involves the addition of hydrogen cyanide (HCN) across a double bond. However, the high toxicity of HCN presents a significant safety hazard. To address this, transfer hydrocyanation methods are being developed, which use safer nitrile-containing molecules as the source of the cyanide group. sci-hub.box

Table 2: Comparison of Synthetic Routes for Cyclohexanecarbonitrile from a Green Chemistry Perspective

Synthetic RouteOxidizing AgentOverall YieldKey Green Chemistry ConsiderationsReference
One-Pot Procedure 1 Sodium hypochlorite (NaClO)92%- Use of a cheap and effective oxidant- Produces NaCl as a benign byproduct- Methanol and cyclohexane can be recycled scirp.orgscirp.org
One-Pot Procedure 2 Hydrogen peroxide (H₂O₂)91%- Environmentally friendly oxidant- Water is the main byproduct scirp.orgscirp.org
One-Pot Procedure 3 Air (O₂) with a copper catalyst-- Utilizes a readily available and non-toxic oxidant- Catalytic process reduces waste scirp.org
Traditional Multi-Step Bromine (Br₂)~72%- Use of hazardous and environmentally unfriendly bromine- Generates significant waste- Requires multiple solvents and intermediate isolations scirp.org

Energy efficiency is a crucial aspect of green chemistry, aiming to reduce the environmental and economic impact of chemical processes. The design of efficient catalysts is central to achieving this goal, as catalysts can enable reactions to proceed at lower temperatures and pressures, thereby reducing energy consumption.

In the context of nitrile synthesis, catalytic methods are superior to stoichiometric ones. perlego.com The catalytic hydrocyanation of alkenes, for example, is a highly atom-economical route to nitriles. The design of catalysts for this reaction focuses on achieving high selectivity and activity under mild conditions. The hydration of nitriles to amides is another important transformation that can be catalyzed by metal complexes under environmentally friendly conditions, with 100% atom economy. researchgate.net

The development of catalysts for the synthesis and transformation of this compound would likely focus on heterogeneous catalysts for ease of separation and reuse, and on catalysts based on abundant and non-toxic metals. Furthermore, exploring alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to more energy-efficient synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.